molecular formula C16H12F5N3O B4766199 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine

1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B4766199
M. Wt: 357.28 g/mol
InChI Key: WIRFYILDLCAMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine, also known as PFBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess unique properties that make it useful in a variety of research applications. We will also list future directions for research on this compound.

Mechanism of Action

1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the uptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the postsynaptic neuron depending on the location and type of receptor present.
Biochemical and Physiological Effects:
The effects of 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine on biochemical and physiological processes are still being studied. However, it has been found to have an effect on dopamine levels in the brain, which can have various effects on behavior and cognition. 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have an effect on the release of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its potency. It has been found to be a highly effective inhibitor of the dopamine transporter, which makes it useful in studying the role of dopamine in the brain. However, one limitation of using 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine is its specificity. It has been found to also bind to other transporters, which can lead to off-target effects.

Future Directions

There are several future directions for research on 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine. One area of research is to study the effects of 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine on behavior and cognition in animal models. Another area of research is to study the binding affinity of various ligands to the dopamine transporter using 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine as a tool. Additionally, the development of more specific inhibitors of the dopamine transporter could lead to new insights into the role of dopamine in the brain.

Scientific Research Applications

1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the dopamine transporter, which makes it useful in studying the role of dopamine in the brain. 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has also been used to study the binding affinity of various ligands to the dopamine transporter. In addition, 1-(pentafluorobenzoyl)-4-(2-pyridinyl)piperazine has been found to be a useful tool in studying the structure and function of the dopamine transporter.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O/c17-11-10(12(18)14(20)15(21)13(11)19)16(25)24-7-5-23(6-8-24)9-3-1-2-4-22-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRFYILDLCAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentafluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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